Keto lovastatin

Description

Properties

CAS No. |

96497-73-3 |

|---|---|

Molecular Formula |

C24H34O6 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C24H34O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-15,18-21,23,26H,7-8,10-12H2,1-4H3 |

InChI Key |

NXZRZXCVBJAQDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(=O)C |

Synonyms |

monacolin X |

Origin of Product |

United States |

Foundational & Exploratory

Keto Lovastatin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Keto lovastatin, a significant impurity of the cholesterol-lowering drug, Lovastatin.[][2][3] This document outlines its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Identification

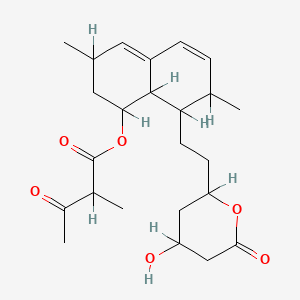

This compound is chemically identified as (1S, 3R, 7S, 8S, 8aR)-8-(2-((2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3, 7-dimethyl-1, 2, 3, 7, 8, 8a-hexahydronaphthalen-1-yl 2-methyl-3-oxobutanoate.[4][5] It is also referred to as Monacolin X.[6]

Molecular Formula: C₂₄H₃₄O₆[][2][4][6]

Molecular Weight: 418.52 g/mol [][2][4][6]

CAS Number: 96497-73-3[2][4][5][6]

The chemical structure of this compound is closely related to its parent compound, Lovastatin, with a key difference in the side chain. The following diagram illustrates the core structural components of this compound.

Caption: A diagram illustrating the main functional components of the this compound molecule.

Physicochemical and Analytical Data

The following table summarizes the available quantitative data for a reference sample of this compound.

| Parameter | Value | Reference |

| Physical Description | Off-White Solid | [7] |

| HPLC Purity | 94.22 % | [7] |

| Weight Loss by TGA | 1.56 % | [7] |

| Potency | 92.75 % | [7] |

| Solubility | Acetonitrile | [7] |

| Long-Term Storage | 2-8 °C | [7] |

Experimental Protocols

Analytical Methodologies for Detection and Quantification

The analysis of Lovastatin and its impurities, including this compound, is typically performed using High-Performance Liquid Chromatography (HPLC). The following is a summary of a validated method for the analysis of Lovastatin extended-release tablets, which can be adapted for the analysis of this compound.[10]

Instrumentation:

-

HPLC System: Waters Alliance 2695 or Agilent 1260 Infinity series with a Photodiode Array (PDA) detector.[10]

-

Column: CORTECS C18, 90Å, (4.6 x 150) mm, 2.7 µm (L1) column from Waters.[10]

Chromatographic Conditions:

-

Column Temperature: 25°C[10]

-

Flow Rate: 1.0 mL/min[10]

-

Injection Volume: 10 µL[10]

-

Autosampler Temperature: 8°C[10]

-

PDA Detection Wavelength: 190-400 nm, with specific detection at 238 nm for most impurities.[10]

-

Run Time: 60 minutes[10]

A forced degradation study on Lovastatin demonstrated that the parent drug is susceptible to degradation under acid, base, oxidation, heat, humidity, and light conditions, which can lead to the formation of various impurities.[10]

Signaling Pathways and Biosynthesis

The biosynthesis of Lovastatin, from which this compound is derived, is a multi-step enzymatic process. The core polyketide structure is assembled by a type I polyketide synthase. The following diagram illustrates a simplified workflow of the Lovastatin biosynthesis pathway.

Caption: A flowchart of the key steps in the biosynthesis of Lovastatin, highlighting the formation of Monacolin X (this compound) as an intermediate.[11]

Conclusion

This compound is a critical impurity to monitor in the manufacturing and quality control of Lovastatin. A thorough understanding of its chemical structure and properties, along with robust analytical methods for its detection, are essential for ensuring the safety and efficacy of Lovastatin-based therapies. Further research into the specific synthetic pathways and degradation mechanisms leading to the formation of this compound could provide valuable insights for process optimization and impurity control in pharmaceutical development.

References

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|CAS 96497-73-3|DC Chemicals [dcchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | CAS No- 96497-73-3 | Simson Pharma Limited [simsonpharma.com]

- 6. scbt.com [scbt.com]

- 7. kmpharma.in [kmpharma.in]

- 8. Lovastatin - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. Methods for the Analysis of Lovastatin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 11. researchgate.net [researchgate.net]

Keto Lovastatin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Keto lovastatin, a key intermediate and impurity in the synthesis of Lovastatin. This document outlines its fundamental physicochemical properties, relevant experimental protocols, and its position within biochemical pathways.

Core Physicochemical Data

A summary of the essential quantitative data for this compound is presented below for easy reference and comparison.

| Parameter | Value | References |

| CAS Number | 96497-73-3 (racemic) | [1][2][3][4] |

| Molecular Weight | 418.52 g/mol | [1][5][] |

| Molecular Formula | C₂₄H₃₄O₆ | [1][3][4][] |

Synthesis and Purification of this compound

Detailed experimental protocols for the synthesis and purification of this compound are crucial for researchers aiming to produce this compound for analytical or metabolic studies. A generalized workflow is described below.

Experimental Workflow: Synthesis of this compound

Caption: A generalized two-step workflow for the synthesis and purification of this compound.

Role in Lovastatin Metabolism

This compound is a significant metabolite of Lovastatin, a widely prescribed cholesterol-lowering drug. Understanding its formation is critical for comprehending the overall metabolic fate of Lovastatin.

Signaling Pathway: Metabolic Conversion of Lovastatin

Caption: The metabolic pathway showing the conversion of Lovastatin to this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Lovastatin in the Context of Ketogenic Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lovastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. Its primary therapeutic effect is the reduction of cholesterol synthesis, leading to a decrease in circulating low-density lipoprotein cholesterol (LDL-C). This guide delineates the core mechanism of lovastatin, from its activation as a prodrug to its pleiotropic effects stemming from the depletion of non-sterol isoprenoid intermediates. Furthermore, it explores the biochemical intersection of lovastatin's action with ketogenic metabolism, a topic of increasing relevance. While both cholesterol synthesis and ketogenesis utilize HMG-CoA, the available evidence on the direct impact of statins on ketone body production is conflicting; however, clinical observations suggest that therapeutic doses of lovastatin do not preclude the attainment of nutritional ketosis. This document provides a technical overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to understanding lovastatin's multifaceted mechanism.

Introduction

Lovastatin was the first HMG-CoA reductase inhibitor to be approved for the treatment of hypercholesterolemia[1]. It is a fungal metabolite, produced by fermentation of Aspergillus terreus, that has become a cornerstone in the management of cardiovascular disease[2]. The ketogenic diet, a high-fat, low-carbohydrate nutritional strategy, has gained attention for its therapeutic potential in various conditions. A notable metabolic consequence of this diet can be a significant elevation of LDL-C in certain individuals, often necessitating pharmacological intervention with statins like lovastatin[3][4]. Understanding the precise molecular interactions between lovastatin and the metabolic state of ketosis is therefore critical for both clinical management and further drug development.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Prodrug Activation

Lovastatin is administered in its inactive, closed-ring lactone form[1]. In vivo, primarily in the stomach and liver, the lactone ring is hydrolyzed to its open, β-hydroxy acid form. This active metabolite is structurally similar to the endogenous substrate, HMG-CoA[5].

Competitive Inhibition of HMG-CoA Reductase

The active form of lovastatin acts as a reversible, competitive inhibitor of HMG-CoA reductase[1][5]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the committed, rate-limiting step in the biosynthesis of cholesterol[6][7]. By binding to the active site of HMG-CoA reductase, lovastatin blocks the access of the natural substrate, thereby halting the progression of the mevalonate pathway[6][].

Downstream Consequences of Inhibition

Reduction in Cholesterol Synthesis

The primary consequence of HMG-CoA reductase inhibition is a decrease in the intracellular pool of cholesterol in the liver[6]. This reduction stimulates the upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the bloodstream, thereby lowering plasma cholesterol levels[2][6].

Pleiotropic Effects via Isoprenoid Depletion

Beyond cholesterol reduction, lovastatin's inhibition of the mevalonate pathway prevents the synthesis of crucial non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)[9][10]. These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac[10][11]. Prenylation is required for the proper membrane localization and function of these signaling proteins[10]. By depleting FPP and GGPP, lovastatin indirectly inhibits these signaling pathways, leading to a range of "pleiotropic" effects, including improved endothelial function, reduced inflammation, and decreased oxidative stress[6][10]. For instance, inhibition of the Rho/ROCK pathway is one such key pleiotropic effect[].

Interaction with Ketogenic Metabolism

Shared Precursors

The metabolic pathways for cholesterol synthesis and ketogenesis are linked by common precursors. Both begin with acetyl-CoA, and both involve the formation of HMG-CoA[12][13]. However, their cellular locations and ultimate fates differ. Cholesterol synthesis is a cytosolic process, while ketogenesis occurs within the mitochondria of hepatocytes[13]. Cytosolic HMG-CoA is reduced to mevalonate by HMG-CoA reductase (the target of lovastatin), whereas mitochondrial HMG-CoA is cleaved by HMG-CoA lyase to produce the ketone body acetoacetate.

Effects on Ketogenesis

Given the shared precursor, there is a theoretical basis for interaction. Inhibition of the cholesterol synthesis pathway by lovastatin could lead to an accumulation of acetyl-CoA, which might then be shunted towards mitochondrial ketogenesis[14]. Conversely, some research has suggested that statins might decrease ketone formation[13][15]. A study with pravastatin in diabetic patients showed a significant decrease in plasma acetoacetic acid levels[13]. However, a study involving individuals already taking a statin who then started a ketogenic diet found that they achieved nutritional ketosis as expected, suggesting the effect is not clinically prohibitive[16]. The overall impact of statins on ketogenesis appears complex and may depend on the specific statin, dosage, and the individual's metabolic state[15].

Quantitative Effects of Lovastatin

The following tables summarize quantitative data from clinical studies on the effects of lovastatin.

Table 1: Effects of Lovastatin on Cholesterol Synthesis and Lipoprotein Levels

| Parameter | Patient Population | Lovastatin Dose | % Change from Baseline/Placebo | Citation(s) |

|---|---|---|---|---|

| Total Cholesterol | Combined Hyperlipidemia | Not Specified | -29% | [17][18] |

| LDL Cholesterol | Combined Hyperlipidemia | Not Specified | -27% | [17][18] |

| VLDL Cholesterol | Combined Hyperlipidemia | Not Specified | -40% | [17][18] |

| HDL Cholesterol | Combined Hyperlipidemia | Not Specified | +13% | [17][18] |

| Apolipoprotein B | Combined Hyperlipidemia | Not Specified | -16% | [17][18] |

| De Novo Cholesterol Fractional Synthesis Rate (C-FSR) | Combined Hyperlipidemia | Not Specified | -40% | [17][18] |

| De Novo Cholesterol Production Rate (C-PR) | Combined Hyperlipidemia | Not Specified | -42% |[17][18] |

Table 2: Effects of Lovastatin on Mevalonate Pathway Products in Cancer Patients

| Parameter | Patient Population | Lovastatin Dose | Maximum % Reduction from Pretreatment | Citation(s) |

|---|---|---|---|---|

| Serum Cholesterol | Solid Tumors | 2 to 45 mg/kg/day | -43% | [19] |

| Serum Ubiquinone (CoQ10) | Solid Tumors | 2 to 45 mg/kg/day | -49% |[19] |

Key Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is a representative methodology synthesized from commercially available kits and published literature for measuring HMG-CoA reductase activity by monitoring NADPH oxidation[20][21][22][23].

Objective: To determine the enzymatic activity of HMG-CoA reductase and assess the inhibitory potential of compounds like lovastatin.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is consumed during the reduction of HMG-CoA to mevalonate. This is monitored by the decrease in absorbance at 340 nm, as NADPH absorbs at this wavelength while its oxidized form, NADP+, does not.

Materials:

-

Assay Buffer: 50 mM Sodium Phosphate or Tris-HCl, pH 6.8-7.5[20][23].

-

HMG-CoA Reductase (HMGR): Purified enzyme or catalytic domain[20][21].

-

Inhibitor: Lovastatin (activated form) or Pravastatin (positive control)[20].

-

Instrumentation: UV/Vis spectrophotometer or 96-well plate reader capable of reading absorbance at 340 nm in kinetic mode[21][23].

-

Consumables: Cuvettes or 96-well UV-transparent plates.

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer, NADPH, HMG-CoA, and the enzyme. Pre-warm the assay buffer to 37°C[21]. Keep the enzyme on ice until use.

-

Reaction Setup: In a 96-well plate or cuvette, add the components in the following order for each reaction type (e.g., sample, inhibitor control, positive control):

-

Assay Buffer

-

Test Inhibitor (e.g., Lovastatin) or solvent for control wells.

-

NADPH solution.

-

-

Initiate Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate solution, followed immediately by the HMG-CoA Reductase enzyme[20]. Mix thoroughly but gently.

-

Kinetic Measurement: Immediately place the plate/cuvette into the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm over a period of 5-10 minutes, taking readings every 15-30 seconds[20][22].

-

Data Analysis:

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.

-

Use the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate into µmol of NADPH consumed per minute.

-

Enzyme activity is typically expressed as Units/mg of protein, where one unit is defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at 37°C[22].

-

For inhibitor screening, calculate the percent inhibition relative to the uninhibited control.

-

References

- 1. Lovastatin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dramatic elevation of LDL cholesterol from ketogenic-dieting: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significant Impact of the Ketogenic Diet on Low-Density Lipoprotein Cholesterol Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 7. Lovastatin: an HMG-CoA reductase inhibitor for lowering cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lovastatin inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. immune-system-research.com [immune-system-research.com]

- 13. Effect of pravastatin on plasma ketone bodies in diabetics with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Atorvastatin on blood ketone levels and glycemic control in patients with type 2 diabetes mellitus: A single arm pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Do statins decrease the production of ketones? [virtahealth.com]

- 17. Lovastatin decreases de novo cholesterol synthesis and LDL Apo B-100 production rates in combined-hyperlipidemic males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Phase I study of lovastatin, an inhibitor of the mevalonate pathway, in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. assaygenie.com [assaygenie.com]

- 22. abcam.cn [abcam.cn]

- 23. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Monacolin X: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of Monacolin X, a lesser-known polyketide metabolite produced by Monascus species, most notably found in red yeast rice. While its sibling compound, Monacolin K (lovastatin), has been extensively studied and commercialized for its cholesterol-lowering properties, Monacolin X also demonstrates significant bioactivity of interest to the scientific and drug development communities. This document collates the available scientific literature to present a comprehensive overview of Monacolin X's mechanism of action, supported by quantitative data where available, and detailed experimental methodologies.

Core Biological Activity: Inhibition of Cholesterol Biosynthesis

The primary biological activity of Monacolin X is its ability to inhibit the biosynthesis of cholesterol.[1] This action is central to its potential therapeutic applications and positions it within the statin family of compounds.

Mechanism of Action: HMG-CoA Reductase Inhibition

Monacolin X exerts its cholesterol-lowering effects by acting as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway. By binding to the active site of HMG-CoA reductase, Monacolin X prevents the natural substrate from binding, thereby halting the downstream production of cholesterol. While the majority of research has focused on Monacolin K, early studies have confirmed that Monacolin X shares this fundamental mechanism of action.[1]

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by Monacolin X.

Quantitative Analysis of Biological Activity

Quantitative data specifically for Monacolin X is limited in the currently available public literature. The seminal work by Endo et al. identified its inhibitory activity but did not provide specific IC50 values in the abstract. However, the study confirms its role as an inhibitor of HMG-CoA reductase and sterol biosynthesis in vitro.[1] For comparative purposes, this section presents the known inhibitory activities of other relevant monacolins.

| Compound | Target Enzyme | Activity Type | IC50 Value | Source |

| Monacolin X | HMG-CoA Reductase | Inhibitor | Data not publicly available | Endo et al. (1985)[1] |

| Monacolin K (Lovastatin) | HMG-CoA Reductase | Competitive Inhibitor | 2 nM | Alberts et al. (1980) |

| Dihydromonacolin L | HMG-CoA Reductase | Inhibitor | Data not publicly available | Endo et al. (1985)[1] |

Note: The absence of a specific IC50 value for Monacolin X in publicly accessible literature highlights a significant gap in the current understanding of its potency relative to other monacolins.

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

-

Monacolin X (isolated and purified)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute purified HMG-CoA reductase in assay buffer to the desired concentration.

-

Prepare a stock solution of HMG-CoA in assay buffer.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare serial dilutions of Monacolin X in a suitable solvent (e.g., DMSO) and then in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the Monacolin X dilutions to the test wells.

-

Add a vehicle control (solvent without Monacolin X) to the control wells.

-

Add HMG-CoA reductase to all wells except for the blank.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding HMG-CoA and NADPH to all wells.

-

Immediately place the microplate in the reader.

-

-

Data Acquisition and Analysis:

-

Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

-

Calculate the rate of NADPH oxidation for each concentration of Monacolin X.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the Monacolin X concentration to determine the IC50 value.

-

The following diagram outlines the general workflow for this experimental protocol.

Other Potential Biological Activities

While the primary focus has been on its role in cholesterol synthesis, other monacolins have been reported to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Further research is warranted to investigate if Monacolin X exhibits similar pleiotropic effects.

Conclusion and Future Directions

Monacolin X is a bioactive compound with a confirmed mechanism of action as an HMG-CoA reductase inhibitor.[1] This positions it as a molecule of interest for further investigation in the context of hypercholesterolemia and cardiovascular disease. However, there is a clear need for more in-depth research to quantify its inhibitory potency and to explore its broader pharmacological profile.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 value of Monacolin X for HMG-CoA reductase to understand its potency relative to Monacolin K and other statins.

-

In Vivo Studies: Evaluating the efficacy and safety of Monacolin X in animal models of hypercholesterolemia.

-

Pleiotropic Effects: Investigating other potential biological activities of Monacolin X, such as anti-inflammatory and anti-cancer properties.

-

Synergistic Effects: Exploring the potential for synergistic interactions between Monacolin X and other bioactive compounds found in red yeast rice.

The elucidation of these aspects will be crucial for unlocking the full therapeutic potential of Monacolin X and for providing a more comprehensive understanding of the complex bioactivity of red yeast rice.

References

An In-depth Technical Guide to the Solubility and Stability of Keto-Lovastatin

Introduction

Keto-lovastatin is recognized primarily as an impurity and a derivative of Lovastatin, a well-established HMG-CoA reductase inhibitor used for lowering cholesterol. As with any active pharmaceutical ingredient (API) or its related substances, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. The solubility and stability of impurities like keto-lovastatin are critical parameters that influence formulation development, analytical method validation, and overall drug product quality and safety. This guide provides a comprehensive overview of the available technical information regarding the solubility and stability of keto-lovastatin, drawing context from its parent compound, lovastatin, due to the limited direct data on the impurity itself.

Chemical Profile of Keto-Lovastatin

Keto-lovastatin is structurally related to lovastatin, sharing the same core hexahydronaphthalene ring system.

-

Molecular Formula: C₂₄H₃₄O₆

-

Molecular Weight: 418.52 g/mol

-

Synonyms: Monacolin X

Solubility Profile

Direct quantitative solubility data for keto-lovastatin in various solvents is not extensively available in the public domain. However, the solubility of its parent compound, lovastatin, has been studied and can provide a valuable reference point for researchers initiating solubility experiments. Lovastatin, a lactone prodrug, is generally characterized as being soluble in organic solvents and sparingly soluble in aqueous buffers.

Table 1: Solubility of Lovastatin in Various Solvents

| Solvent | Temperature | Solubility (mg/mL) | Solubility (Mole Fraction) |

| Organic Solvents | |||

| DMSO | Ambient | ≥ 100 | Not Reported |

| Ethanol | Ambient | ~ 20 | Not Reported |

| Dimethylformamide (DMF) | Ambient | ~ 15 | Not Reported |

| Acetone | 283 K - 323 K | - | Increases with temperature |

| Methanol | 283 K - 323 K | - | Increases with temperature |

| Ethyl Acetate | 283 K - 323 K | - | Increases with temperature |

| Butyl Acetate | 283 K - 323 K | - | Increases with temperature |

| Aqueous Buffers | |||

| DMSO:PBS (pH 7.2) (1:1) | Ambient | ~ 0.5 | Not Reported |

Note: The mole fraction solubility of lovastatin in acetone, methanol, ethanol, ethyl acetate, and butyl acetate increases as the temperature rises from 283 K to 323 K. For maximum solubility in aqueous solutions, it is recommended to first dissolve lovastatin in an organic solvent like DMSO before diluting with the aqueous buffer. Aqueous solutions of lovastatin are not recommended for storage for more than one day.

Stability Profile and Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific stability data for keto-lovastatin is scarce, extensive research on lovastatin reveals its susceptibility to hydrolysis and other stress conditions. Keto-lovastatin, as an impurity, may be a product of these degradation pathways.

Statins as a class are known to be susceptible to hydrolysis, particularly in the presence of high temperatures and humidity. Forced degradation studies on lovastatin have shown it is highly sensitive to alkaline and acidic conditions.

Table 2: Summary of Lovastatin Stability under Forced Degradation Conditions

| Stress Condition | Observations | Major Degradant(s) |

| Acid Hydrolysis | Significant degradation occurs. One or two degradation products are typically observed. | Lovastatin Acid |

| Base Hydrolysis | Complete degradation is observed, even with low concentrations of base (e.g., 0.02N NaOH). The hydrolysis is often instantaneous at room temperature. | Lovastatin Acid |

| Oxidation (H₂O₂) | Some degradation occurs, with lovastatin acid being a notable product. | Lovastatin Acid |

| Thermal Degradation | Relatively stable; no major degradation observed under typical heat stress conditions. | - |

| Photolytic Degradation | Relatively stable; no major degradation observed under typical light exposure conditions. | - |

The primary degradation pathway for lovastatin is the hydrolysis of its lactone ring to form the active β-hydroxyacid (lovastatin acid). This reaction is accelerated in both acidic and, most notably, basic environments. The fact that the UV spectra of the degradation products are similar to the parent drug suggests that the core chromophore structure remains intact during hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative methodology synthesized from common practices for analyzing lovastatin and other statins.

1. Objective: To assess the stability of the substance under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

2. Apparatus & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Photodiode Array (PDA) detector.

-

Analytical balance.

-

pH meter.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Volumetric flasks, pipettes, and standard laboratory glassware.

-

Reaction station or water bath for temperature control.

-

Photostability chamber.

3. Reagents & Solvents:

-

Keto-lovastatin reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Hydrochloric acid (HCl).

-

Sodium hydroxide (NaOH).

-

Hydrogen peroxide (H₂O₂).

-

Phosphoric acid or phosphate buffer for mobile phase preparation.

4. Chromatographic Conditions (Typical):

-

Mobile Phase: A gradient or isocratic mixture, commonly consisting of acetonitrile and a buffer like 0.1% phosphoric acid in water. A typical ratio could be 65:35 v/v.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 25°C - 45°C.

-

Detection Wavelength: 238 nm (based on lovastatin's λmax).

-

Injection Volume: 10 µL.

-

Diluent: Acetonitrile/water mixture.

5. Preparation of Solutions:

-

Stock Solution: Accurately weigh and dissolve the keto-lovastatin standard in the diluent to achieve a known concentration (e.g., 1 mg/mL).

-

Working Solution: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 40 µg/mL).

6. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 80°C) for a specified period. Neutralize before injection.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or with gentle heating. Neutralize before injection.

-

Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid powder or a solution to dry heat (e.g., 105°C) for several hours.

-

Photolytic Degradation: Expose the solid powder or a solution to UV light (e.g., 254 nm) in a photostability chamber.

7. Analysis:

-

Inject a blank (diluent), an unstressed working solution, and each of the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

-

Use the PDA detector to check for peak purity and to compare the UV spectra of the parent compound and any degradants.

Visualizations

Diagram 1: Forced Degradation Study Workflow

Caption: Workflow for a typical forced degradation study of a drug substance.

Diagram 2: General Metabolic Pathway of Lovastatin

Caption: Metabolic activation of lovastatin from an inactive prodrug.

An In-depth Technical Guide to the Natural Sources of Lovastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. While synthetic routes for its production exist, natural sources, particularly filamentous fungi, remain a significant area of research and commercial production. This technical guide provides a comprehensive overview of the primary natural sources of lovastatin, with a detailed focus on the biology, biochemistry, and biotechnology of its production. We delve into the biosynthetic pathways, regulatory networks, and fermentation strategies for optimizing lovastatin yields from key fungal species. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and production of statins from natural origins.

Introduction

Lovastatin was the first statin to be approved by the U.S. Food and Drug Administration (FDA) and is a polyketide secondary metabolite. Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The discovery of lovastatin from fungal sources paved the way for the development of a new class of lipid-lowering drugs. This guide will explore the most prominent natural producers of lovastatin, namely Aspergillus terreus, Pleurotus ostreatus, and Monascus purpureus (the fungus responsible for red yeast rice).

Primary Fungal Sources of Lovastatin

Aspergillus terreus

Aspergillus terreus is the most well-studied and commercially utilized fungal species for lovastatin production. It is a filamentous ascomycete found ubiquitously in soil.

Pleurotus ostreatus (Oyster Mushroom)

The edible oyster mushroom, Pleurotus ostreatus, is another significant natural source of lovastatin. The presence of this valuable secondary metabolite in a widely consumed food has garnered considerable interest.

Monascus purpureus (Red Yeast Rice)

Monascus purpureus is a mold used in the traditional Asian food, red yeast rice. This fermented rice product naturally contains a mixture of monacolins, with monacolin K being identical to lovastatin.

Biosynthesis of Lovastatin

The biosynthesis of lovastatin is a complex process involving a polyketide synthase (PKS) pathway. The core structure is assembled from acetate and malonate units, followed by a series of enzymatic modifications.

Biosynthetic Pathway in Aspergillus terreus

In Aspergillus terreus, the lovastatin biosynthetic pathway is well-elucidated and involves a cluster of 18 genes. The process is initiated by two polyketide synthases: lovastatin nonaketide synthase (LNKS) and lovastatin diketide synthase (LDKS).[1] LNKS, encoded by the lovB gene, synthesizes the dehydromonacolin L backbone with the involvement of products from lovC and lovD. The lovA gene product then converts monacolin L to monacolin J. Concurrently, LDKS, encoded by lovF, produces the 2-methylbutyryl side chain. Finally, an esterase encoded by lovD attaches the side chain to monacolin J to form lovastatin.[1]

Diagram of the Lovastatin Biosynthetic Pathway in Aspergillus terreus

Caption: Lovastatin biosynthesis in A. terreus.

Biosynthetic Pathway in Monascus purpureus

The biosynthetic pathway of lovastatin (monacolin K) in Monascus purpureus is believed to be very similar to that in Aspergillus terreus, also following a polyketide pathway.[2][3] Monacolin L is synthesized first from acetate and methionine, which is then hydroxylated to form monacolin J. Monacolin J is subsequently converted to lovastatin.[3]

Biosynthetic Pathway in Pleurotus ostreatus

While the complete gene cluster for lovastatin biosynthesis in Pleurotus ostreatus has not been as extensively characterized as in A. terreus, studies have identified key enzymes involved in the process. Notably, the expression of a cytochrome P450 monooxygenase (CYP450), homologous to the lovA gene in A. terreus, has been shown to be linked to lovastatin biosynthesis.[4][5] This suggests a conserved biosynthetic mechanism. Further research is ongoing to fully elucidate the genetic and enzymatic machinery responsible for lovastatin production in this species.

Regulation of Lovastatin Biosynthesis

The production of lovastatin, as a secondary metabolite, is tightly regulated by a complex network of signaling pathways and transcription factors in response to environmental cues.

Signaling Pathways in Aspergillus terreus

In Aspergillus terreus, several regulatory elements have been identified. The global regulator LaeA plays a positive role in the expression of lovastatin biosynthetic genes.[6] Reactive oxygen species (ROS) have also been shown to positively regulate lovastatin biosynthesis at the transcriptional level.[7] The transcription factor AtfB has a dual role, acting as a positive regulator in solid-state fermentation (SSF) and a negative regulator in submerged fermentation (SmF).[7] Carbon and nitrogen sources also exert complex control, with lovastatin synthesis often initiated upon the limitation of the primary carbon source.[3]

Diagram of the Regulatory Network of Lovastatin Biosynthesis in Aspergillus terreus

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. "Enhancing Lovastatin Biosynthesis in Oyster Mushrooms (Pleurotus ostre" by Fransisca Astrid Mustafa, Mamat Kandar et al. [scholarhub.ui.ac.id]

- 6. Production of lovastatin and itaconic acid by Aspergillus terreus: a comparative perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Spectroscopic and Structural Elucidation of Keto-Lovastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for keto-lovastatin, a significant impurity and derivative of the cholesterol-lowering drug lovastatin. Understanding the structural and spectral characteristics of such related substances is paramount in drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This document presents available spectroscopic data (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy), detailed experimental protocols for their acquisition, and a visualization of the biosynthetic pathway of lovastatin.

Introduction to Keto-Lovastatin

Keto-lovastatin, also known by its chemical name (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methyl-3-oxobutanoate, is a derivative of lovastatin where the hydroxyl group at the C5 position of the lactone ring is oxidized to a ketone. Its presence as an impurity in lovastatin preparations necessitates its thorough characterization for quality assurance.

Chemical Structure:

Spectroscopic Data

While publicly available, detailed raw spectra for keto-lovastatin are limited, certificates of analysis and scientific literature confirm its structural characterization using standard spectroscopic techniques.[1] The following tables summarize the expected and reported data based on its chemical structure and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For keto-lovastatin, ¹H and ¹³C NMR would provide precise information about the proton and carbon environments, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for Keto-Lovastatin

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-5' | 4.5 - 4.8 | m | Downfield shift expected due to the adjacent ketone. |

| H-3' | 4.2 - 4.5 | m | |

| H-8a | 5.9 - 6.1 | d | Olefinic proton. |

| H-6 | 5.7 - 5.9 | dd | Olefinic proton. |

| H-5 | 5.4 - 5.6 | t | Olefinic proton. |

| H-1 | 5.3 - 5.5 | m | Ester-linked proton. |

| Protons on C-2', C-4' | 2.0 - 2.8 | m | Diastereotopic protons adjacent to carbonyl and hydroxyl groups. |

| Methyl Protons | 0.8 - 1.2 | d, t | Multiple methyl groups in the decalin and ester moieties. |

| Methylene Protons | 1.2 - 2.0 | m | Numerous methylene protons in the decalin and side chain. |

Table 2: Predicted ¹³C NMR Chemical Shifts for Keto-Lovastatin

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-5' (Ketone) | 200 - 210 | Characteristic downfield shift for a ketone carbonyl carbon. This is the key differentiating peak from lovastatin. |

| C-1" (Ester) | 170 - 175 | Carbonyl carbon of the ester group. |

| C-6' (Lactone) | 170 - 175 | Carbonyl carbon of the lactone ring. |

| Olefinic Carbons | 120 - 140 | Carbons involved in the double bonds of the hexahydronaphthalene ring. |

| C-OH (C-4') | 60 - 70 | Carbon bearing the hydroxyl group. |

| Aliphatic Carbons | 10 - 60 | Remaining methyl, methylene, and methine carbons in the structure. |

A study on a lovastatin impurity, identified as Monacolin-X (a synonym for keto-lovastatin), confirmed the presence of a carbonyl group at C-3" and the disappearance of a methylene signal, which is consistent with the oxidation of the side chain.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 3: Expected Mass Spectrometry Data for Keto-Lovastatin

| Ionization Mode | m/z (Mass-to-Charge Ratio) | Interpretation |

| ESI+ | 419.23 | [M+H]⁺: Protonated molecular ion. |

| ESI+ | 441.21 | [M+Na]⁺: Sodium adduct of the molecular ion. |

| ESI+ | 301 | [M - C₆H₁₁O₂]⁺: Loss of the 2-methyl-3-oxobutanoate side chain. |

| ESI+ | 283 | [M - C₆H₁₁O₂ - H₂O]⁺: Subsequent loss of a water molecule from the lactone ring. |

The fragmentation pattern is expected to be similar to lovastatin, with characteristic losses of the side chain and water.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Expected Infrared Absorption Bands for Keto-Lovastatin

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Notes |

| ~3400 | O-H | Stretching | Broad peak indicating the presence of the hydroxyl group. |

| ~2950 | C-H | Stretching | Aliphatic C-H bonds in methyl and methylene groups. |

| ~1735 | C=O (Ester) | Stretching | Strong absorption characteristic of the ester carbonyl group. |

| ~1720 | C=O (Ketone) | Stretching | Strong absorption characteristic of the ketone carbonyl in the lactone ring. This would be a key differentiating peak from lovastatin. |

| ~1700 | C=O (Lactone) | Stretching | Strong absorption characteristic of the lactone carbonyl group. |

| ~1250 | C-O | Stretching | C-O bonds in the ester and lactone groups. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of statin-related compounds, which can be adapted for keto-lovastatin.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the keto-lovastatin sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a stock solution of keto-lovastatin in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to ensure good separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Gas Flow Rates: Optimize nebulizer and desolvation gas flow rates for the specific instrument.

-

Data Acquisition: Acquire full scan data to identify the molecular ion and fragmentation data (MS/MS) to elucidate the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid keto-lovastatin sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan before scanning the sample. The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.

Lovastatin Biosynthetic Pathway and Mechanism of Action

Lovastatin is a fungal polyketide produced by an iterative Type I polyketide synthase.[5] Its mechanism of action involves the competitive inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

The diagram above illustrates the cholesterol biosynthesis pathway and the point of intervention by lovastatin. Lovastatin, a prodrug, is hydrolyzed in vivo to its active hydroxy acid form, which then competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

Experimental and Logical Workflows

The characterization of an unknown impurity like keto-lovastatin follows a systematic workflow.

This workflow demonstrates the logical progression from detecting an impurity in a lovastatin sample via HPLC to its isolation and subsequent structural elucidation using a combination of mass spectrometry, NMR, and IR spectroscopy. This multi-technique approach is essential for the unambiguous identification of pharmaceutical impurities.

References

- 1. kmpharma.in [kmpharma.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Keto Lovastatin | CAS No- 96497-73-3 | Simson Pharma Limited [simsonpharma.com]

- 4. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of lovastatin and related metabolites formed by fungal iterative PKS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Keto-Lovastatin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-lovastatin, also known as Monacolin X, is a chemical analog and a known impurity of the widely prescribed cholesterol-lowering drug, lovastatin. While lovastatin has been extensively studied for its primary role as an HMG-CoA reductase inhibitor and its pleiotropic effects in cancer, inflammation, and neuroprotection, the in vitro biological activities of Keto-lovastatin remain largely uncharacterized in publicly available scientific literature. This technical guide aims to synthesize the limited available information on Keto-lovastatin and provide a comparative context based on the well-established in vitro profile of its parent compound, lovastatin. Due to the scarcity of specific data for Keto-lovastatin, this document will primarily focus on the known in vitro effects and experimental methodologies associated with lovastatin, which can serve as a foundational framework for future investigations into Keto-lovastatin.

Chemical Structure

Keto-lovastatin is structurally similar to lovastatin, with a key difference in the side chain. Its chemical formula is C24H34O6.

Known In Vitro Biological Activity

Given the lack of direct evidence, much of the potential in vitro activity of Keto-lovastatin is inferred from the extensive research on lovastatin. It is plausible that Keto-lovastatin may exhibit some similar, albeit likely modified, biological effects.

Comparative In Vitro Studies of Lovastatin

To provide a comprehensive resource for researchers, this section details the well-documented in vitro effects of lovastatin across various therapeutic areas. These methodologies and findings can serve as a valuable reference for designing and interpreting future in vitro studies on Keto-lovastatin.

Anticancer Effects of Lovastatin

Lovastatin has demonstrated significant anticancer effects in a multitude of in vitro studies across various cancer cell lines. The primary mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.

Table 1: Summary of In Vitro Anticancer Effects of Lovastatin

| Cell Line | Cancer Type | Effect | Concentration | Duration | Citation |

| MDA-MB-231, MDA-MB-468 | Triple-Negative Breast Cancer | Anti-proliferative activity | 0.1 to 10 μM | Not Specified | |

| BJMC3879 | Mouse Mammary Carcinoma | Inhibition of cell growth | 5-20 µM | 24-48 h | |

| A549, H358 | Lung Carcinoma | Decreased viability, DNA fragmentation (lactone form) | IC50: 76.7 µM (A549), 45.2 µM (H358) | Not Specified | |

| Four Lung Cancer Cell Lines | Lung Cancer | Apoptosis and necrosis | 10 µM | 72 h | |

| Pancreatic Ductal Carcinoma (PDAC) cells | Pancreatic Cancer | Increased mitochondrial oxidative stress, apoptosis | Not Specified | Not Specified |

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compound (e.g., lovastatin) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Culture and treat cells with the test compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat cells with the test compound.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Lovastatin influences several key signaling pathways to exert its anticancer effects. A primary mechanism is the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also prevents the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are critical regulators of cell growth, proliferation, and survival.

Anti-inflammatory Effects of Lovastatin

In vitro studies have revealed that lovastatin possesses anti-inflammatory properties, primarily by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Table 2: Summary of In Vitro Anti-inflammatory Effects of Lovastatin

| Cell Line | Model | Effect | Concentration | Citation |

| RAW264.7 Macrophages | LPS-stimulated | Reduced NO production, decreased iNOS and TNF-α expression | Not Specified | |

| Human Neutrophils and Airway Epithelial Cells | Co-culture | Triggered biosynthesis of anti-inflammatory 15-epi-lipoxin A4 | Not Specified |

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Culture macrophages (e.g., RAW264.7) and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

-

Collect the cell culture supernatant after a specified incubation period.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

-

-

Cytokine Measurement (ELISA):

-

Culture immune cells and stimulate them as described above.

-

Collect the cell culture supernatant.

-

Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

-

Lovastatin has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation and nuclear translocation of NF-κB, lovastatin can suppress the expression of numerous pro-inflammatory genes.

Future Directions for Keto-Lovastatin Research

The significant lack of in vitro data for Keto-lovastatin presents a clear opportunity for future research. A systematic investigation into its biological activities is warranted. Key areas for exploration should include:

-

HMG-CoA Reductase Inhibition Assay: To determine if Keto-lovastatin retains the primary mechanism of action of its parent compound.

-

Anticancer Screening: A broad panel of cancer cell lines should be used to assess its anti-proliferative and apoptotic potential.

-

Anti-inflammatory Assays: Investigating its effects on immune cells and the production of inflammatory mediators.

-

Neuroprotective Studies: Evaluating its potential to protect neuronal cells from various insults.

-

Antibacterial Activity: Validating the anecdotal claims of its antibacterial properties through standardized microbiological assays.

Conclusion

While Keto-lovastatin remains a largely uncharacterized compound, the extensive in vitro data available for lovastatin provides a robust framework for initiating its systematic evaluation. The experimental protocols and signaling pathways detailed in this guide offer a starting point for researchers to explore the potential therapeutic applications of Keto-lovastatin. Further investigation is crucial to elucidate its unique biological profile and determine its potential as a novel therapeutic agent.

Keto Lovastatin: An In-Depth Technical Guide on its Role as a Lovastatin Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Keto lovastatin, a key impurity in the production of the cholesterol-lowering drug, lovastatin. This compound, also known as Monacolin X, is a process-related impurity formed during the fermentation of Aspergillus terreus. This document details its chemical properties, formation pathways, and analytical methods for detection and quantification. Furthermore, it explores the toxicological and pharmacological profile of this compound, including its potential apoptotic and antibacterial activities, and discusses the regulatory landscape for its control in lovastatin drug substances.

Introduction

Lovastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1][2] The manufacturing of lovastatin through fermentation of Aspergillus terreus can lead to the formation of several process-related impurities.[3] One such critical impurity is this compound, also identified as Monacolin X.[4][5] The presence of impurities in active pharmaceutical ingredients (APIs) is a major concern for drug safety and efficacy. Therefore, a thorough understanding of the formation, characterization, and potential biological effects of this compound is essential for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of lovastatin. This guide aims to provide an in-depth technical resource on this compound, summarizing the current scientific knowledge and providing detailed experimental and regulatory insights.

Chemical and Physical Properties

This compound is structurally similar to lovastatin, with the key difference being the presence of a ketone group in the side chain. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methyl-3-oxobutanoate | [6][7] |

| Synonyms | Monacolin X, Lovastatin Impurity | [8][9] |

| Molecular Formula | C24H34O6 | [4][7] |

| Molecular Weight | 418.52 g/mol | [4][7] |

| CAS Number | 96497-73-3 | [8][9] |

Formation Pathway

This compound is not a degradation product of lovastatin but rather a biosynthetic byproduct of the fermentation process. The biosynthesis of lovastatin is a complex process involving a polyketide synthase (PKS) pathway.[8][10] A key intermediate in this pathway is Monacolin J. Lovastatin is formed by the esterification of Monacolin J with 2-methylbutyric acid. This compound (Monacolin X) is formed when Monacolin J is instead esterified with a different side chain, 2-methyl-3-oxobutanoic acid.[4][11]

References

- 1. researchgate.net [researchgate.net]

- 2. DIHYDROMONACOLIN L AND MONACOLIN X, NEW METABOLITES THOSE INHIBIT CHOLESTEROL BIOSYNTHESIS [jstage.jst.go.jp]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Combinatorial mutagenesis and fermentation optimization biotechnologies synergistically enhance monacolin K content in functional red yeast rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Analytical Methods for the Detection of Keto Lovastatin (Monacolin X)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Keto lovastatin, also known as Monacolin X, is a polyketide and a derivative of lovastatin, a well-known inhibitor of HMG-CoA reductase used to lower cholesterol.[1][2][3][4] As a related substance and potential impurity in lovastatin preparations, particularly those derived from red yeast rice, the accurate and sensitive detection of this compound is crucial for quality control and drug development.[5] This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic and spectrophotometric techniques.

Overview of Analytical Techniques

The primary methods for the analysis of this compound and other monacolins are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] UV-Vis spectrophotometry can also be utilized for preliminary analysis and quantification where high sensitivity is not required.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is a robust and widely used technique for the separation and quantification of monacolins.[6][9] Reversed-phase chromatography with a C18 column is the most common approach. The chromophore in the monacolin structure allows for sensitive detection by UV absorbance, typically around 238 nm.[7][10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for the analysis of complex matrices like fermentation broths or dietary supplements, and for distinguishing between isobaric compounds.[8][12] Mass spectrometry provides molecular weight information and fragmentation patterns, which aid in the definitive identification of this compound.

UV-Visible Spectrophotometry

While less specific than chromatographic methods, UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of monacolins in less complex samples. The characteristic UV spectrum of monacolins, with absorption maxima around 230, 238, and 246 nm, can be used for analysis.[7][10][13]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods used in the detection of monacolins, including this compound. It is important to note that specific performance characteristics can vary depending on the instrument, column, and specific method parameters.

| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| HPLC-UV | Monacolin K | 6 - 119 µg/mL | - | - | 98.75% |

| LC-MS | Monacolin K | 2 - 20 µg/mL | 0.1 µg/mL | 0.6 µg/mL | - |

| UHPLC-DAD | Monacolin K | - | - | - | - |

Data presented is for Monacolin K, a closely related and well-studied monacolin. Similar performance can be expected for this compound with appropriate method validation.

Experimental Protocols

Protocol 1: HPLC-UV/DAD Method for the Quantification of this compound

This protocol describes a general method for the analysis of this compound in a sample matrix.

1. Instrumentation and Materials

-

HPLC system with a UV/DAD detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

This compound reference standard

-

Sample vials and syringes

-

0.45 µm syringe filters

2. Chromatographic Conditions

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-30 min: 10% to 95% B

-

30-32 min: 95% to 10% B

-

32-35 min: Hold at 10% B for re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 238 nm

-

Injection Volume: 10 µL

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For solid samples, extraction with an organic solvent like ethanol or acetonitrile may be required. The extract should be filtered through a 0.45 µm syringe filter before injection.

4. Analysis

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared samples.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: LC-MS Method for the Identification and Quantification of this compound

This protocol provides a general procedure for the sensitive and specific analysis of this compound.

1. Instrumentation and Materials

-

LC-MS system (e.g., UHPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

This compound reference standard

-

Sample vials and syringes

-

0.22 µm syringe filters

2. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate

-

Gradient:

-

0-0.6 min: 25% B

-

0.6-3.0 min: 25% to 90% B

-

3.0-4.0 min: Hold at 90% B

-

4.0-4.5 min: 90% to 25% B

-

4.5-6.0 min: Hold at 25% B for re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Monitored Ion: The [M+H]⁺ or [M+Na]⁺ adduct of this compound (C₂₄H₃₄O₆, MW: 418.52). The exact m/z to monitor should be confirmed with a standard.

3. Standard and Sample Preparation

-

Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and filter samples through a 0.22 µm syringe filter.

4. Analysis

-

Inject the standards and samples.

-

Identify this compound based on its retention time and the specific m/z of its molecular ion.

-

For quantification, use a calibration curve generated from the peak areas of the monitored ion in the standards.

Visualizations

Caption: Workflow for the analysis of this compound.

Caption: Chemical relationship between Lovastatin and this compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. CAS 96497-73-3 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 5. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 6. Comparative Chemical Profiling and Monacolins Quantification in Red Yeast Rice Dietary Supplements by 1H-NMR and UHPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Quality and Authenticity Control of Functional Red Yeast Rice—A Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Monacolin in the Fermented Products Using Monascus purpureus FTC5391 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quality and Authenticity Control of Functional Red Yeast Rice—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Antibacterial Activity of Keto-Lovastatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential antibacterial properties of keto-lovastatin. While some statins have demonstrated direct antibacterial effects, reports on lovastatin's efficacy are varied, necessitating standardized assays for its evaluation.

Introduction

Statins are a class of drugs renowned for their cholesterol-lowering capabilities by competitively inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the mevalonate pathway[1][2]. This pathway is not only central to cholesterol synthesis in eukaryotes but also plays a role in the production of essential isoprenoids in some bacteria[3]. The inhibition of this pathway is the proposed mechanism for the antibacterial action of certain statins[1][3].

Lovastatin, in its native lactone form (often referred to as keto-lovastatin), is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form[4]. While some studies have reported antibacterial activity of lovastatin, particularly against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), other research has shown limited or no activity against common bacterial species[1][3][5]. Therefore, rigorous and standardized testing is crucial to determine the antibacterial spectrum and potency of keto-lovastatin.

This document outlines detailed protocols for performing antibacterial susceptibility testing of keto-lovastatin and provides a summary of available data for comparison.

Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary proposed antibacterial mechanism of statins is the disruption of the mevalonate pathway, which is essential for the synthesis of isoprenoids. Isoprenoids are vital for various cellular functions in bacteria, including cell wall biosynthesis and electron transport. By inhibiting HMG-CoA reductase, lovastatin can deplete the pool of mevalonate, thereby hindering bacterial growth and survival[3][6].

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antimicrobial properties of statins - - PACE-CME [pace-cme.org]

- 3. Cholesterol suppresses antimicrobial effect of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lovastatin - Wikipedia [en.wikipedia.org]

- 5. Cholesterol suppresses antimicrobial effect of statins [ijbms.mums.ac.ir]

- 6. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Keto-Lovastatin Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of keto-lovastatin, a potent inhibitor of HMG-CoA reductase. The following sections describe the mechanism of action, key signaling pathways affected, and step-by-step protocols for assessing its efficacy and cellular effects.

Introduction

Lovastatin, a member of the statin class of drugs, is a powerful medication used to lower cholesterol levels and reduce the risk of cardiovascular disease.[1][2][3] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][4][5][][7] Lovastatin itself is a prodrug, an inactive lactone that is hydrolyzed in the body to its active β-hydroxy acid form.[3] This active form mimics the structure of HMG-CoA and binds to HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[3][5] The keto-lovastatin form is a derivative of lovastatin and is also investigated for its biological activities.

Beyond its cholesterol-lowering effects, lovastatin has been shown to influence a variety of cellular processes, including cell proliferation, apoptosis, and signal transduction, making it a compound of interest in cancer research.[8][9] These pleiotropic effects are largely attributed to the depletion of mevalonate and its downstream products, which are essential for post-translational modification (isoprenylation) of key signaling proteins like Ras.[9][10]

These notes provide detailed protocols for cell-based assays to quantify the activity of keto-lovastatin, including its effect on HMG-CoA reductase, cell viability, and key signaling pathways.

Mechanism of Action and Key Signaling Pathways

Keto-lovastatin, like lovastatin, is expected to primarily act by inhibiting HMG-CoA reductase. This inhibition sets off a cascade of cellular events:

-

Inhibition of Cholesterol Synthesis: The primary effect is the reduction of endogenous cholesterol production.[4][5]

-

Upregulation of LDL Receptors: Reduced intracellular cholesterol levels lead to an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, enhancing the clearance of LDL cholesterol from the circulation.[1][5]

-

Inhibition of Protein Isoprenylation: The depletion of mevalonate pathway intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), prevents the isoprenylation of small GTPases like Ras and Rho.[] This disrupts their membrane localization and function in signal transduction.

-

Induction of Apoptosis: Lovastatin has been shown to induce apoptosis in various cancer cell lines.[9][11] This can be triggered by mitochondrial oxidative stress and the activation of pathways like cGAS-STING.[12]

-

Cell Cycle Arrest: Lovastatin can cause cell cycle arrest, often in the G1 phase, by affecting the stability of cyclin-dependent kinase inhibitors such as p21 and p27.[13][14]

-

Modulation of Signaling Pathways: Lovastatin has been demonstrated to impact several signaling cascades, including the Ras/ERK1/2/CREB pathway and the ROCK pathway.[][10]

Signaling Pathway Diagram

Caption: Simplified signaling pathway of Keto-Lovastatin.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[15][16][17]

Materials:

-

HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam, Assay Genie)[15][17]

-

Purified HMG-CoA reductase or cell lysate containing the enzyme

-

Keto-lovastatin

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Protocol:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting HMG-CoA, NADPH, and the enzyme.[15][17]

-

Sample Preparation:

-

For inhibitor screening, prepare a stock solution of keto-lovastatin in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of keto-lovastatin to determine the IC50 value.

-

-

Assay Procedure (96-well plate format):

-

Add HMG-CoA Reductase Assay Buffer to all wells.

-

Add the keto-lovastatin dilutions to the inhibitor wells.

-

Add a solvent control to the enzyme control wells.

-

Add NADPH solution to all wells.

-

Add HMG-CoA substrate solution to all wells.

-

Initiate the reaction by adding HMG-CoA reductase to the wells (except for the background control).

-

Mix the contents of the wells thoroughly.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm (A340) in kinetic mode for 5-10 minutes at 37°C.

-

-